2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves several steps. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is C6H12N2 . The InChI code is 1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include a density of 1.0±0.1 g/cm3, boiling point of 159.6±8.0 °C at 760 mmHg, vapour pressure of 2.5±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.6±3.0 kJ/mol . It also has a flash point of 64.5±9.4 °C, index of refraction of 1.495, molar refractivity of 32.7±0.3 cm3, and molar volume of 112.3±3.0 cm3 .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis Methods : The compound 2,5-diazabicyclo[2.2.1]heptane (DBH), a rigid piperazine homologue, is significant in medicinal chemistry and pharmaceutical research. A practical synthesis method provides access to DBH on a gram scale, involving a Staudinger reduction of an azide for transannular cyclisation (Beinat et al., 2013).
- Crystal Structure Characterization : The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, revealing protonated nitrogen sites and a complex three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).
Medicinal Chemistry and Pharmacological Research
- Ligand Design for Neuronal Nicotinic Receptors : Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have shown potential in ligand design for alpha7 neuronal nicotinic receptors (NNRs), with structure-activity relationship (SAR) studies highlighting key substituents for potent agonist activity (Li et al., 2010).
- Novel Quinolone Antibacterial Agents : A series of novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including derivatives of 2-methyl-2,5-diazabicyclo[2.2.1]heptane, have been prepared and evaluated for antibacterial activity against veterinary pathogenic bacteria. These compounds showed significant potency in various animal infection models (McGuirk et al., 1992).
Catalysis and Organic Synthesis
- New C-Substituted Derivatives : The synthesis of new C-substituted derivatives of 2-methyl-2,5-diazabicyclo[2.2.1]heptane has been achieved using directed metalation strategies. These derivatives have potential applications in enantioselective catalysis (Jordis et al., 2001).
- Asymmetric Organocatalysis : Chiral bicyclic diamines derived from 2,5-diazabicyclo[2.2.1]heptane have been applied as organocatalysts in the enantioselective Biginelli reaction, yielding dihydropyrimidin-2(1H)-ones with moderate enantioselectivities. This showcases their role in asymmetric synthesis (González-Olvera et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436824 | |
Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
59436-77-0 | |
Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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